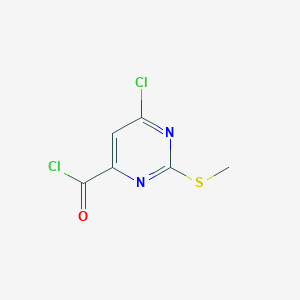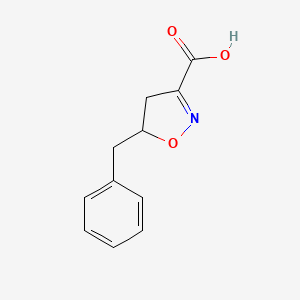
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is a synthetic compound that features a cyclobutane ring substituted with thymine and two hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring is synthesized through a involving suitable precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a using formaldehyde and a base.
Attachment of Thymine: Thymine is attached to the cyclobutane ring through a involving a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclobutane ring.
Substitution: The thymine moiety can be substituted with other nucleobases or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: Modified cyclobutane derivatives with altered functional groups.
Substitution: New nucleobase-substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in DNA analogs and nucleic acid research.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-adenine
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-guanine
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is unique due to its specific substitution pattern and the presence of thymine. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
138420-48-1 |
|---|---|
Molekularformel |
C11H16N2O4 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1-[3,3-bis(hydroxymethyl)cyclobutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-7-4-13(10(17)12-9(7)16)8-2-11(3-8,5-14)6-15/h4,8,14-15H,2-3,5-6H2,1H3,(H,12,16,17) |
InChI-Schlüssel |
HSLAVDGKUWSPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C2)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)


![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)



